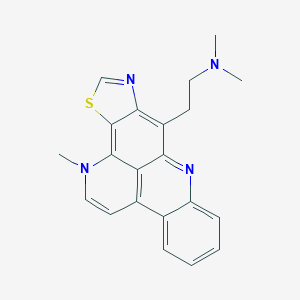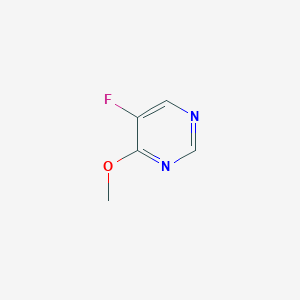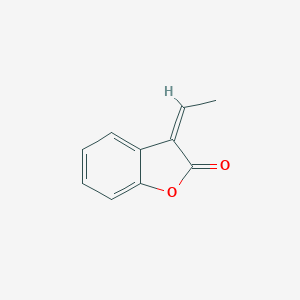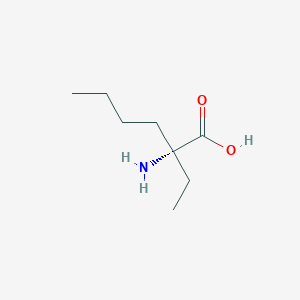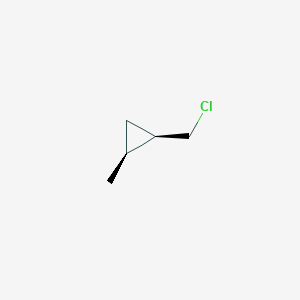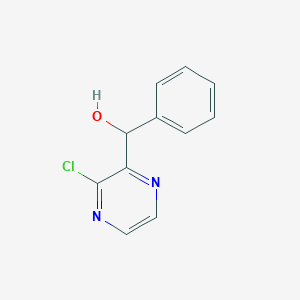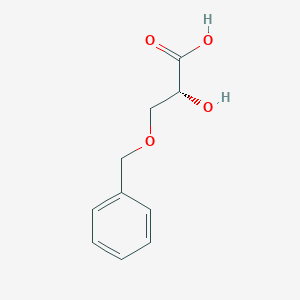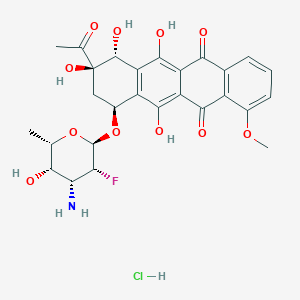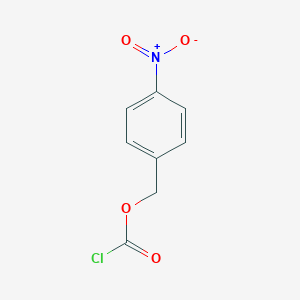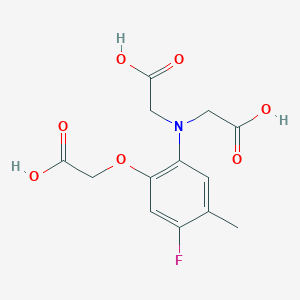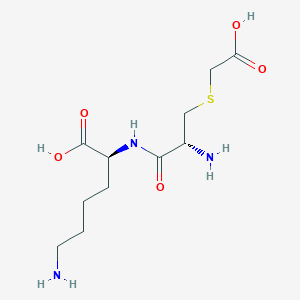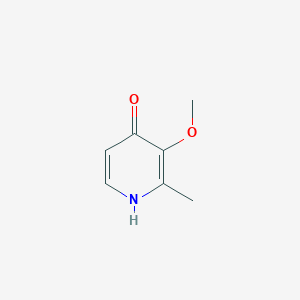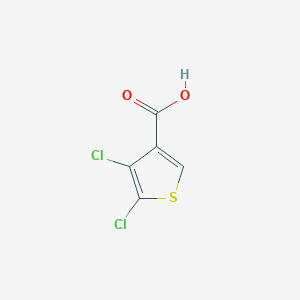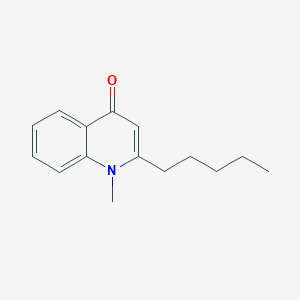
1-甲基-2-戊基-4(1H)-喹啉酮
描述
Synthesis Analysis
The synthesis of quinolinone derivatives, including those similar to 1-Methyl-2-pentyl-4(1H)-quinolinone, involves various strategies that highlight the chemical flexibility and complexity of these compounds. For instance, an efficient sequential one-pot synthesis of fused heterocycles based on 4-quinolinone and isoquinoline scaffolds demonstrates the versatility in creating biologically interesting compounds through chemo-, regio-, and stereoselective manners (Li et al., 2019). Moreover, palladium-catalyzed oxidative cyclocarbonylation has been used for direct and selective synthesis, producing quinolinones with various functional groups in high yield (Ferguson et al., 2013).
Molecular Structure Analysis
The molecular structure and vibrational frequencies of quinolinone derivatives can be thoroughly analyzed through combined experimental and theoretical studies, including density functional theory (DFT) and spectroscopic techniques. For example, spectroscopic investigations and computational studies of 2-methyl-4-quinolinol provide deep insights into molecular geometry, vibrational wavenumbers, and the stability of monomeric and dimeric conformations (Pourmousavi et al., 2016).
Chemical Reactions and Properties
Quinolinone derivatives undergo various chemical reactions, showcasing their reactivity and potential for functionalization. A noteworthy method includes the tunable synthesis of quinolinone-fused isoquinolines through nucleophilic addition and palladium-catalyzed intramolecular C-H alkenylation (Li et al., 2019). Such reactions are pivotal for constructing complex molecular architectures relevant in medicinal chemistry.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as their crystal structures and thermal behaviors, are critical for their application in material science and pharmaceutical formulations. The crystal structures of various quinolinone derivatives provide essential information on molecular interactions and stability, influencing their solubility, melting points, and bioavailability (Mondieig et al., 2011).
Chemical Properties Analysis
The chemical properties of quinolinone derivatives, such as their electrophilic and nucleophilic sites, can be elucidated through spectroscopic and computational analyses. These properties are fundamental for understanding the reactivity and potential biological activities of these compounds. Studies involving FT-IR spectroscopy and DFT calculations reveal insights into the molecular structure, vibrational frequencies, and reactivity indices, guiding the design of quinolinone-based molecules with desired chemical functionalities (Ismail et al., 2013).
科学研究应用
It has been identified as a highly selective nonpeptide oxytocin receptor antagonist, useful for studying pharmacology and localization in human and nonhuman primate tissues (Lemaire et al., 2002).
Derivatives like (-)-6-[2-(4-(3-fluorophenyl)-4-hydroxy-1-piperidinyl)-1-hydroxyethyl]-3,4-dihydro-2(1H)-quinolinone have potential as oral NMDA antagonists for pain treatment (Kawai et al., 2007).
There's been development of a one-pot method for synthesis of quinolinone-fused isoquinolines, offering a chemo-, regio-, and stereoselective approach to biologically relevant compounds (Li et al., 2019).
Studies have shown moderate antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate against Pseudomonas aeruginosa (Asghari et al., 2014).
Research into the synthesis of 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione from 4-hydroxy-1,3-dimethyl-2(1H)-quinolinone has been conducted (Chauncey & Grundon, 1990).
The photophysical properties of MeQone derivatives have been studied, aiding in understanding their biomedical applications (Sinha & Kundu, 2020).
TA-270, a quinolinone derivative, has been found to effectively inhibit asthmatic responses in sensitized guinea pigs, suggesting potential therapeutic use for bronchial asthma (Aoki et al., 2000).
Diastereomeric quinolinone alkaloids from Penicillium janczewskii have shown moderate specificity for SKOV-3 cells, indicating potential as new cancer drugs (He et al., 2005).
Quinolone alkaloids from Evodia rutaecarpa fruits have been found to effectively inhibit leukotriene biosynthesis in human granulocytes (Adams et al., 2004).
The persistence of methylquinoline metabolites in groundwater at tar oil contaminated sites has been studied using LC-NMR technique (Reineke et al., 2008).
未来方向
属性
IUPAC Name |
1-methyl-2-pentylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16(12)2/h6-7,9-11H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHULATXGEVFYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=O)C2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-pentyl-4(1H)-quinolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



